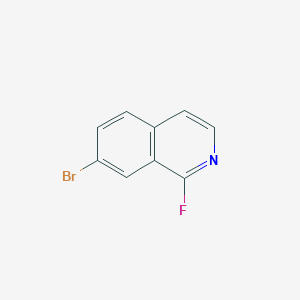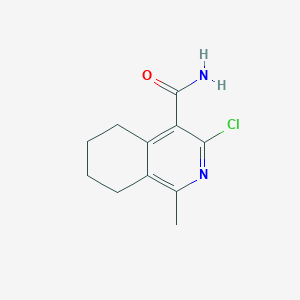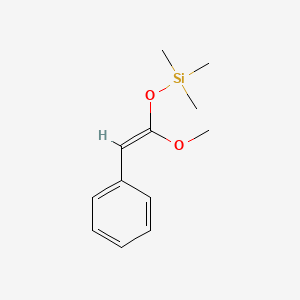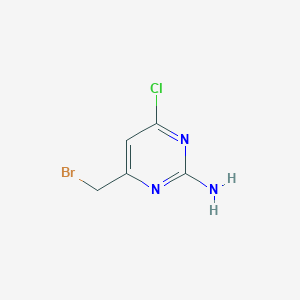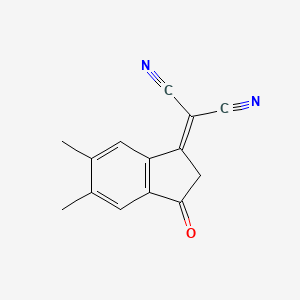![molecular formula C8H6BrNO2 B11880665 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromomethyl group and a hydroxy group on the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole typically involves the bromination of 6-hydroxybenzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of bromine or NBS in a continuous flow setup ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, potassium carbonate).
Oxidation: PCC, DMP, solvents (dichloromethane, acetonitrile).
Reduction: LiAlH4, solvents (ether, THF).
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of 2-(bromomethyl)-6-oxo-benzo[d]oxazole.
Reduction: Formation of 2-methyl-6-hydroxybenzo[d]oxazole.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole
- 2-(Fluoromethyl)-6-hydroxybenzo[d]oxazole
- 2-(Methyl)-6-hydroxybenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or fluoro counterparts. This increased reactivity makes it a valuable intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C8H6BrNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 |
Clé InChI |
BTZFOWBDRBNMMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC(=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


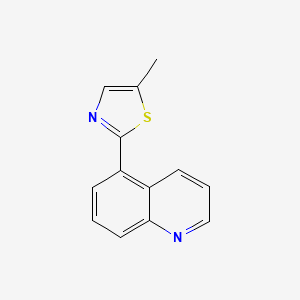
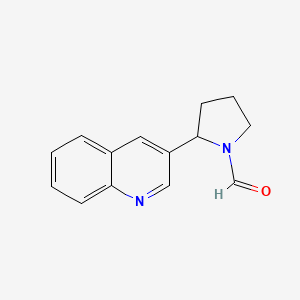



![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
